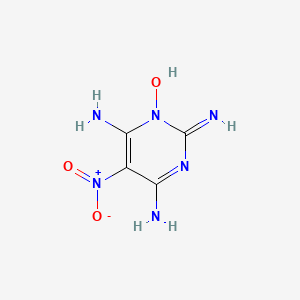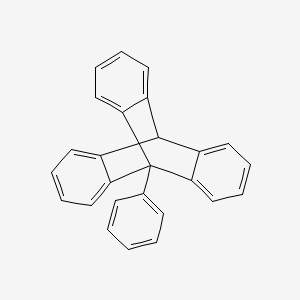
1-Methoxy-4-(4-methoxybutoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(4-methoxybutoxy)butane is an organic compound with the molecular formula C10H22O3. It is a type of ether, characterized by the presence of two methoxy groups attached to a butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-methoxybutoxy)butane can be synthesized through the reaction of 1,4-dichlorobutane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chlorine atoms on the butane chain, forming the desired ether .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-(4-methoxybutoxy)butane primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromic acid can oxidize the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Major Products:
Substitution Reactions: The major product is typically another ether derivative, depending on the substituents introduced.
Oxidation Reactions: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(4-methoxybutoxy)butane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(4-methoxybutoxy)butane involves its ability to act as a nucleophile in substitution reactions. The methoxy groups can donate electron density to the butane backbone, making it more reactive towards electrophiles. In oxidation reactions, the ether linkages are susceptible to cleavage by strong oxidizing agents, leading to the formation of reactive intermediates .
Comparación Con Compuestos Similares
1-Methoxybutane: A simpler ether with a single methoxy group attached to a butane chain.
1,4-Dimethoxybutane: Another ether with two methoxy groups, but positioned differently on the butane chain.
4-Methoxy-1-butanol: An alcohol derivative with a methoxy group and a hydroxyl group on the butane chain.
Uniqueness: 1-Methoxy-4-(4-methoxybutoxy)butane is unique due to its symmetrical structure with two methoxy groups positioned at the ends of the butane chain. This structure imparts specific chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns in substitution and oxidation reactions .
Propiedades
Número CAS |
17913-19-8 |
|---|---|
Fórmula molecular |
C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-methoxy-4-(4-methoxybutoxy)butane |
InChI |
InChI=1S/C10H22O3/c1-11-7-3-5-9-13-10-6-4-8-12-2/h3-10H2,1-2H3 |
Clave InChI |
SRFIRLBHIAWIGZ-UHFFFAOYSA-N |
SMILES canónico |
COCCCCOCCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


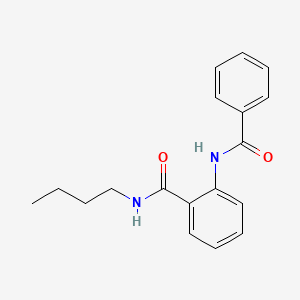
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
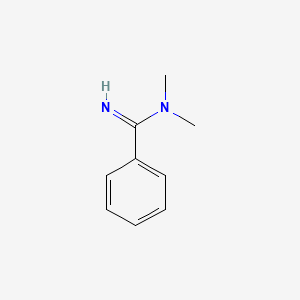

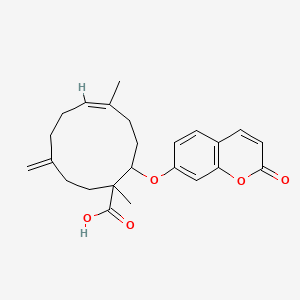
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
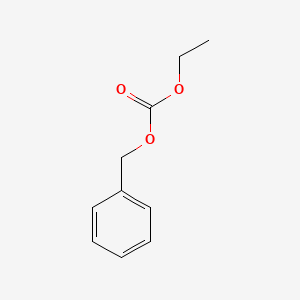
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

